molecular formula C19H17NO3S B136406 8-((2-Phthalimidoethyl)oxy)thiochroman CAS No. 153804-50-3

8-((2-Phthalimidoethyl)oxy)thiochroman

Cat. No.: B136406
CAS No.: 153804-50-3
M. Wt: 339.4 g/mol
InChI Key: VQZODWZMFPKNSJ-UHFFFAOYSA-N
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Description

8-((2-Phthalimidoethyl)oxy)thiochroman is a thiochroman derivative featuring a benzothiopyran core substituted with a phthalimidoethyloxy group at the 8-position. The phthalimido moiety introduces a rigid, planar structure that may enhance binding affinity to biological targets through π-π interactions or hydrogen bonding. Thiochromans, sulfur-containing analogs of chromones, are recognized for their diverse bioactivities, including antifungal, antiparasitic, and kinase-inhibitory properties . This compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in related thiochroman derivatives .

Properties

CAS No.

153804-50-3

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H17NO3S/c21-18-14-7-1-2-8-15(14)19(22)20(18)10-11-23-16-9-3-5-13-6-4-12-24-17(13)16/h1-3,5,7-9H,4,6,10-12H2

InChI Key

VQZODWZMFPKNSJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1

Canonical SMILES

C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1

Other CAS No.

153804-50-3

Synonyms

2-(2-thiochroman-8-yloxyethyl)isoindole-1,3-dione

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Thiochroman Series

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Applications Reference
8-((4-Phthalimidobutyl)oxy)thiochroman Phthalimido group on butyl chain (C4) C21H21NO3S Patent applications (6 counts)
MSC2360844 6-Fluoro, morpholinyl groups C27H28FN3O5S PI3Kδ inhibition (lower selectivity)
MSC2364588 7-Fluoro, piperidinyl-morpholinyl groups C28H34FN5O5S PI3Kδ inhibition (higher selectivity)
CH4986399 Nonsteroidal SERD, fluorophenyl groups Undisclosed Breast cancer (ER downregulation)
8-(3-tert-Butylamino-2-hydroxypropyloxy)thiochroman Amino alcohol side chain C16H23NO2S β-adrenergic receptor blockade

Key Observations :

  • Chain Length: The ethyl chain in 8-((2-Phthalimidoethyl)oxy)thiochroman (vs.
  • Fluorine Substitution : Fluorine in MSC2360844/588 enhances kinase inhibition but reduces selectivity for PI3Kδ over β isoforms . The absence of fluorine in the target compound may shift its selectivity profile.
  • Pharmacological Moieties : Unlike CH4986399 (a selective estrogen receptor downregulator), the phthalimido group in the target compound lacks steroidal features, suggesting a distinct mechanism of action .
Table 2: Bioactivity Profiles of Selected Thiochroman Derivatives
Compound Name Target/Activity Potency (IC50/MIC) Selectivity Notes Reference
This compound Undisclosed (hypothesized: protease/kinase) N/A Structural similarity to
MSC2360844 PI3Kδ IC50 = 12 nM Moderate selectivity vs. PI3Kβ
MSC2364588 PI3Kδ IC50 = 3 nM High selectivity vs. PI3Kβ/γ
Thiochroman-hydrazone hybrids Leishmania spp. IC50 = 1–10 μM Synergy with hydrazones
2-Chloro-11-(pyrrolidin-1-ylethyl)thiochroman-indole Candida albicans MIC = 4 μg/mL SAR-dependent antifungal activity

Key Findings :

  • Antiparasitic Activity : Thiochroman-hydrazone hybrids exhibit potent leishmanicidal effects via protease inhibition . The phthalimido group in the target compound may lack this mechanism but could interact with other parasitic targets.
  • Antifungal Activity : Substituents like pyrrolidin-1-yl (in ) are critical for antifungal efficacy. The phthalimidoethyloxy group may offer alternative binding modes against fungal enzymes.
  • Kinase Inhibition : Fluorine and morpholinyl groups in MSC2360844/588 drive PI3Kδ potency . The target compound’s phthalimido group could compete for ATP-binding pockets in kinases but with uncharacterized specificity.

Physicochemical and Pharmacokinetic (PK) Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight (Da) logP (Predicted) Solubility Metabolic Stability Reference
This compound 367.12 ~3.5 (estimated) Moderate (amide) Likely CYP3A4 substrate
MSC2360844 549.6 4.1 Low Moderate (t1/2 = 2 h)
MSC2364588 611.7 4.8 Very low Poor (t1/2 = 1 h)
CH4986399 Undisclosed ~5.0 Low Orally bioavailable

Key Insights :

  • Metabolism : The phthalimido group may increase susceptibility to amidase cleavage or CYP450 metabolism, necessitating structural optimization for PK improvements.

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